molecular formula C5H3ClN2O B1360121 Pyrazinecarbonyl chloride CAS No. 19847-10-0

Pyrazinecarbonyl chloride

Cat. No. B1360121
CAS RN: 19847-10-0
M. Wt: 142.54 g/mol
InChI Key: TXJKATOSKLUITR-UHFFFAOYSA-N
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Description

Pyrazinecarbonyl chloride, also known as 2-Pyrazinecarbonyl chloride, is a compound with the molecular formula C5H3ClN2O . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of halogenopyrazines, such as Pyrazinecarbonyl chloride, can be achieved by halogenation of pyrazinones with phosphoryl or other acid halides .


Molecular Structure Analysis

The molecular weight of Pyrazinecarbonyl chloride is 142.54 . Its InChI code is 1S/C5H3ClN2O/c6-5(9)4-3-7-1-2-8-4/h1-3H and the InChI key is TXJKATOSKLUITR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Pyrazinecarbonyl chloride is a solid at room temperature. It has a density of 1.4±0.1 g/cm3, a boiling point of 214.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis and Biological Activity

Pyrazinecarbonyl chloride plays a significant role in the synthesis of various pyrazine derivatives with notable biological activities. For instance, 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles synthesized from alkyl isocyanides and aryl/alkyl carbonyl chlorides exhibited antimicrobial activity, in addition to their unique UV and fluorescence properties (Al‐Azmi & John, 2022). Similarly, the condensation of substituted pyrazinecarboxylic acid chlorides with ring-substituted anilines resulted in compounds with potent antimycobacterial activity, particularly against Mycobacterium tuberculosis (Doležal et al., 2009).

Synthesis of Pyrazole Derivatives

Pyrazinecarbonyl chloride is instrumental in the synthesis of various pyrazole derivatives. The synthesis of novel pyrazole acyl thiourea derivatives from monomethylhydrazine and ethyl acetoacetate, using pyrazole carbonyl chloride intermediates, showed good antifungal and antiviral activities in preliminary tests (Wu et al., 2012). Another study outlined the preparation of a novel tricyclic ring system, pyrazolo[4',3':5,6]pyrano[2,3-6]pyrazin-4(1H)-one, through the reaction of pyrazoline-5-ones with 3-chloro-2-pyrazinecarbonyl chloride, demonstrating the utility of pyrazinecarbonyl chloride in complex organic syntheses (Eller et al., 2009).

Catalytic Applications

Pyrazinecarbonyl chloride is also involved in catalysis. The use of silica-supported bismuth(III) chloride in the condensation of 1,2-dicarbonyls with arene-1,2-diamines, yielding quinoxaline and pyrido[2,3-b]pyrazine compounds, highlights its catalytic utility. This study demonstrated high yields and the reusability of the catalyst, emphasizing the efficiency of pyrazinecarbonyl chloride in catalysis (Aghapoor et al., 2013).

Safety And Hazards

Pyrazinecarbonyl chloride is classified as dangerous. It causes severe skin burns and eye damage. It reacts violently with water and releases toxic gases when in contact with water .

properties

IUPAC Name

pyrazine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5(9)4-3-7-1-2-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJKATOSKLUITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173592
Record name Pyrazinecarbonyl chloride
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Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazinecarbonyl chloride

CAS RN

19847-10-0
Record name 2-Pyrazinecarbonyl chloride
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Record name Pyrazinecarbonyl chloride
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Record name Pyrazinecarbonyl chloride
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Record name Pyrazinecarbonyl chloride
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Synthesis routes and methods I

Procedure details

Pyrazinecarboxylic acid (3.7 g, 30 mmol), benzene (25 mL) and thionyl chloride (15 mL) were added into a 100 mL round bottom flask. The reaction mixture was heated under reflux for two hours after which time benzene and excess thionyl chloride were removed by distillation. The dark red crude pyrazinoyl chloride was purified by sublimation under vacuum at a bath temperature of 50°-60° C. to give colorless crystals that weighed 3.2 g (74% yield).
Quantity
3.7 g
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15 mL
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25 mL
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Synthesis routes and methods II

Procedure details

2-pyrazine carboxylic acid, 104.3 gm, and 105.9 gm thionyl chloride were added to 800 ml methylene chloride and 5 ml dimethylformamide. The system was heated to reflux, at which point gas evolution took place. The system was stirred at reflux until gas evolution ceased, after about 5 hours, to give the 2-pyrazine carboxylic acid chloride. The solution was cooled to room temperature and transferred to a dropping funnel for use in Step (b) without further isolation.
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105.9 g
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800 mL
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5 mL
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Synthesis routes and methods III

Procedure details

A mixture of 68.2 g (0.55 moles) 2-pyrazine carboxylic acid and methylene chloride (about 200 ml) containing a catalytic amount of pyridine was warmed (to about 30° C.). To that mixture, 78.5 g (0.66 mole) thionyl chloride was added dropwise. The reaction mixture was refluxed for 24 hours. The methylene chloride was removed under reduced pressure and heat to give the 2-pyrazine carboxylic acid chloride which was used in step (b) without further isolation.
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68.2 g
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200 mL
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78.5 g
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Synthesis routes and methods IV

Procedure details

To a solution of pyrazine-2-carboxylic acid (1.36 g, 10.9 mmol, 1 eq.) in SOCl2 (20 mL) was added DMF (2 drops). The mixture was stirred at 60° C. for 2.0 min. The volatiles were removed in vacuo to give crude pyrazine-2-carbonyl chloride, which was used in the next step directly. TO a suspension of 2-amino-5-nitrobenzoic acid (2.00 g, 10.9 mmol, 1.0 eq.) in THF (50 mL) was added Et3N (1.09 g) and pyrazine-2-carbonyl chloride in anhydrous THF (50 mL) dropwise. The resulting mixture was stirred at room temperature for 18 h. After the reaction was completed, the volatiles were removed. The residue was suspended in H2O (10 mL) and the pH was adjusted to 5 by slow addition of 2N HCl in water. The resulting solid was collected and dried in vacuo to give 3.12 g of 5-nitro-2-(pyrazine-2-carboxamido)benzoic acid as a brown solid (99%). LCMS m/z=289.0 (M+1) (Method B) (retention time=1.24 min),
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1.36 g
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20 mL
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Synthesis routes and methods V

Procedure details

A suspension of pyrazine 2-carboxylic acid (2.52 g, 20.3 mmol) in dichloromethane (30 mL) at 0° C. was treated with oxalyl chloride (1.95 mL, 22.3 mmol) followed by the addition of catalytic DMF (1 drop). The reaction mixture was allowed to warm to room temperature overnight, then concentrated in vacuo to give pyrazine 2-carbonyl chloride as a violet-colored solid.
Quantity
2.52 g
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30 mL
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1.95 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AC Pinheiro, CR Kaiser… - Journal of Chemical …, 2007 - journals.sagepub.com
… The reaction of another sample of pyrazinecarbonyl chloride, obtained in a similar manner as indicated above, with L-serine methyl ester hydrochloride (1), produced methyl (S)-(+)-3-…
Number of citations: 14 journals.sagepub.com
GA Eller, Q Zhang, D Habicht, B Datterl… - Acta Chimica …, 2009 - acta-arhiv.chem-soc.si
… , pyrazolo[4’,3’:5,6]pyrano[2,3-b]pyrazin-4(1H)-one, were prepared by reaction of either 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones and 3-chloro-2-pyrazinecarbonyl chloride in …
Number of citations: 11 acta-arhiv.chem-soc.si
MLF Bispo, RSB Gonçalves, CHS Lima… - Journal of …, 2012 - Wiley Online Library
… First, 2-pyrazinecarbonyl chloride 2 was prepared by reacting pyrazinecarboxylic acid 1 with an excess of thionyl chloride in dichloromethane with catalytic amounts of N,N-…
Number of citations: 10 onlinelibrary.wiley.com
W Holzer, GA Eller, B Datterl… - Magnetic Resonance in …, 2009 - Wiley Online Library
… thesis of pyrazolo[4 ,3 :5,6]pyrano[2,3-b]pyrazin-4(1H)-ones of type 16 via reaction of 1-substituted or 1,3-disubstituted 2pyrazolin-5-ones (15) and 3-chloro-2-pyrazinecarbonyl chloride (…
MU Kauhanka, VI Dolgopalets… - Vestsi Natsyyanal'nai …, 2018 - vestichem.belnauka.by
… Methanolysis and subsequent acylation of the resulting compounds with 2-chloronicotinoyl chloride, nicotinoyl chloride and pyrazinecarbonyl chloride gave the corresponding target 17b…
Number of citations: 5 vestichem.belnauka.by
SMSV Wardell, MVN De Souza… - … Section B: Structural …, 2008 - scripts.iucr.org
… 2-Pyrazinecarbonyl chloride was prepared by reacting pyrazinecarboxylic acid with a … A solution of 2-pyrazinecarbonyl chloride (2.4 mmol), as prepared above, and the appropriate …
Number of citations: 23 scripts.iucr.org
MG Cowan, RG Miller, S Brooker - Dalton Transactions, 2015 - pubs.rsc.org
… Accordingly, in the first step, 2-pyrazinecarbonyl chloride was prepared from commercially available 2-pyrazinecarboxylic acid using SOCl 2 . In our hands, the distillation methods …
Number of citations: 17 pubs.rsc.org
B Myrboh, H Mecadon, MR Rohman… - Organic Preparations …, 2013 - Taylor & Francis
… Analogous to the above report, Eller and co-workers have also described the heterocyclization of 3-chloro-2-pyrazinecarbonyl chloride (132) with substituted pyrazol-5-ones 14 under …
Number of citations: 47 www.tandfonline.com
K Dlabal, M Doležal, M Macháček - Collection of Czechoslovak …, 1993 - cccc.uochb.cas.cz
In connection with our research into antimycobacterial pyrazine derivatives we were interested in binuclear analogues with -CONH- bridge. The prepared compounds were tested in the …
Number of citations: 15 cccc.uochb.cas.cz
N Suthiwangcharoen - 2011 - search.proquest.com
Developing efficient strategies to introduce biomolecules around polymeric nanoparticles (NPs) is critical for targeted delivery of therapeutic or diagnostic agents. Although polymeric …
Number of citations: 3 search.proquest.com

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